
1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” is a chemical compound. It is a derivative of 2-oxoindoline, a class of compounds that have been studied for their potential antitumor properties .
Synthesis Analysis
While specific synthesis details for “this compound” are not available, similar 2-oxoindoline-based compounds have been synthesized and evaluated as antitumor agents . The synthesis process typically involves designing and creating novel small molecules .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea and related derivatives can be synthesized using a simple and efficient method combining 2-indolinone, aromatic aldehyde, and urea or thiourea, without the need for chromatography. This method provides good yields of the title compounds (Yan, Lei, & Hu, 2014).
Chemical Properties and Reactions
- An unexpected rearrangement during the microwave-enhanced synthesis of hydantoins leads to new interesting urea derivatives like 1-benzhydryl-3-phenyl-ureas (Muccioli et al., 2003).
- A study demonstrates the synthesis and evaluation of antioxidant activity of derivatives involving urea, benzaldehyde, and ethyl acetoacetate, leading to various compounds with characterized antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
- N-Benzhydryl bicyclic guanidines were synthesized, which exhibited potent hypoglycemic activity (Kosasayama, Konno, Higashi, & Ishikawa, 1979).
Biological and Medicinal Applications
- A study on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed insights into hydrogen bonding within complexes, crucial for drug design (Ośmiałowski et al., 2013).
- The synthesis of potential antifilarial agents using 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrated significant antifilarial activity against specific parasites (Ram et al., 1984).
- New asymmetric bis-isatin derivatives containing urea/thiourea moiety were synthesized, exhibiting antioxidant properties and theoretical calculations were used to elucidate their structure-activity relationship (Yakan et al., 2021)
Structural and Mechanistic Insights
- The reaction of urea with benzil in acid solution leads to bicyclic products, offering insights into the chemistry of urea and its potential applications in material science and pharmaceuticals (Butler & Leitch, 1980).
- Synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlights the potential of these compounds in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Wirkmechanismus
While the exact mechanism of action for “1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” is not specified, similar 2-oxoindoline-based compounds have been found to exhibit notable cytotoxicity toward human cancer cell lines . These compounds have been shown to affect cell cycle and apoptosis, leading to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-27-21-14-13-20(15-19(21)16-22(27)28)25-24(29)26-23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCALWZLRIJIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


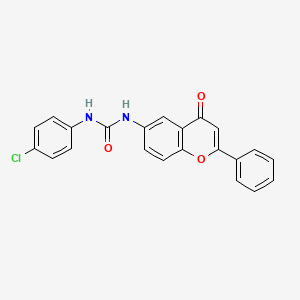


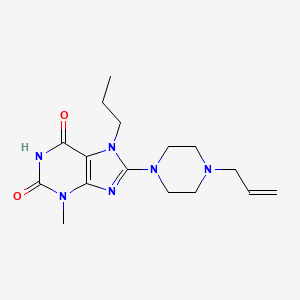
![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)
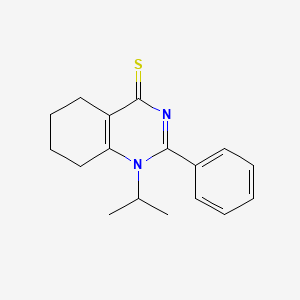
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3015194.png)
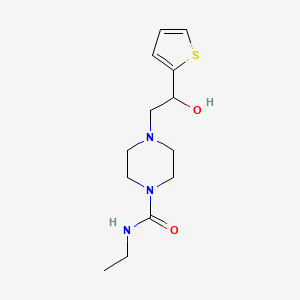
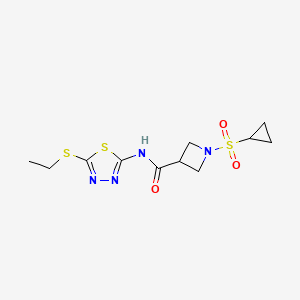

![N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide](/img/structure/B3015203.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3015204.png)
